molecular formula C15H12ClN3O B13376986 2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone

2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone

Cat. No.: B13376986
M. Wt: 285.73 g/mol
InChI Key: AUVHPBCKHZCJRK-UHFFFAOYSA-N
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Description

2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is as follows :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.

    Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological research.

    Medicine: Its potential as an analgesic and anti-inflammatory agent is being explored in preclinical studies.

    Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-substituted-4(3H)-quinazolinones
  • 3-substituted-4(3H)-quinazolinones
  • 2,3-disubstituted-4(3H)-quinazolinones

Uniqueness

2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other quinazolinone derivatives, this compound may exhibit enhanced antimicrobial and anticancer properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

2-[(3-chloroanilino)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H12ClN3O/c16-10-4-3-5-11(8-10)17-9-14-18-13-7-2-1-6-12(13)15(20)19-14/h1-8,17H,9H2,(H,18,19,20)

InChI Key

AUVHPBCKHZCJRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

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